molecular formula C17H18N2O3S B2484483 (E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one CAS No. 315241-83-9

(E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one

Cat. No. B2484483
CAS RN: 315241-83-9
M. Wt: 330.4
InChI Key: XLRRVVKABWCRIT-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a thiazolone derivative with an allyloxy benzylidene group. Thiazolones are a type of heterocyclic compound that contain a five-membered C3NS ring. The allyloxy benzylidene group is a common functional group in organic chemistry, often involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolone ring, with the allyloxy benzylidene group attached. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazolone ring and the allyloxy benzylidene group. These groups could potentially participate in a variety of chemical reactions, including addition, substitution, or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antioxidant Activity

(E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one and its derivatives have been identified as promising scaffolds in medicinal chemistry, particularly noted for their antioxidant properties. A study evaluating various 2-amino-5-alkylidenethiazol-4-ones revealed significant lipid peroxidation inhibition effects, highlighting their potential as antioxidants. The inhibitory effects were attributed to the electron transfer mechanism, where radical cations formed by the transfer can scavenge lipid radicals, thereby terminating the reaction chain and providing antioxidant effects (Zvezdanović et al., 2014).

Chemical Reactivity and Derivative Synthesis

The compound has been a subject of interest due to its reactivity and potential to form various derivatives. Studies have explored its reactions with CH acids, leading to the formation of diverse compounds. These reactions are significant in the context of chemical synthesis and the exploration of new molecules with potential biological activities (Kandeel et al., 2002).

Antimicrobial Properties

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A study involving the synthesis of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives demonstrated moderate in vitro activities against tested microorganisms, indicating potential applications in combating bacterial and fungal infections (Patil et al., 2011).

Pharmaceutical and Medicinal Chemistry

The compound's derivatives have been the focal point of various pharmaceutical and medicinal chemistry studies, aimed at exploring their potential as drug candidates. Research has delved into synthesizing new derivatives and evaluating their biological activities, including anticancer, antitumor, and antimicrobial effects. These studies contribute to the understanding of the compound's utility in drug discovery and development (Insuasty et al., 2013; Subtelna et al., 2010).

Safety And Hazards

As with any chemical compound, handling “(E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid inhalation, ingestion, or skin contact, and to use the compound only in a controlled laboratory environment .

Future Directions

The study of thiazolone derivatives and related compounds is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of new derivatives, their potential biological activities, and their mechanisms of action .

properties

IUPAC Name

(5E)-2-morpholin-4-yl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-9-22-14-5-3-13(4-6-14)12-15-16(20)18-17(23-15)19-7-10-21-11-8-19/h2-6,12H,1,7-11H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRRVVKABWCRIT-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.